![molecular formula C13H16N2O4S B2557646 4-methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide CAS No. 2034546-03-5](/img/structure/B2557646.png)
4-methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy and Photosensitizers
Compounds with benzenesulfonamide derivatives, including those with specific structural features like isoxazole rings, have been explored for their photophysical and photochemical properties, making them useful in photodynamic therapy (PDT) for cancer treatment. The synthesized zinc phthalocyanine substituted with benzenesulfonamide derivative groups, for instance, demonstrated high singlet oxygen quantum yield, indicating its potential as an effective Type II photosensitizer in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking and Enzyme Inhibition
N-substituted benzenesulfonamides have been studied extensively for their enzyme inhibition capabilities, particularly as carbonic anhydrase inhibitors (CAIs). X-ray crystallographic studies have helped understand the binding of these compounds to human isoform II of carbonic anhydrase, revealing aspects related to their inhibition mechanism (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011). This indicates the potential for designing targeted therapies based on structural modifications of benzenesulfonamide derivatives.
Spectroscopic Characterizations and DFT Calculations
The synthesis and characterization of new Schiff bases derived from sulfamethoxazole, featuring benzenesulfonamide moieties, have been conducted to evaluate their effects on various enzyme activities. These studies included detailed spectroscopic characterizations and density functional theory (DFT) calculations, providing insights into their structural and electronic properties and their interactions with biological molecules (Alyar et al., 2019).
Antimicrobial and Anticancer Applications
Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules resulted in compounds evaluated for their anticancer activity against various human cancer cell lines. This highlights the versatility of benzenesulfonamide derivatives in developing therapeutic agents with potential anticancer properties (Kumar et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-methoxy-3-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9-6-12(4-5-13(9)18-3)20(16,17)15-8-11-7-14-19-10(11)2/h4-7,15H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWYYDHPVFMHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=C(ON=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide |
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